molecular formula C14H11IO2 B4192015 3-[(2-iodobenzyl)oxy]benzaldehyde

3-[(2-iodobenzyl)oxy]benzaldehyde

Cat. No.: B4192015
M. Wt: 338.14 g/mol
InChI Key: ZGYLNURJLIJAGV-UHFFFAOYSA-N
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Description

3-[(2-Iodobenzyl)oxy]benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a (2-iodobenzyl)oxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties imparted by the iodine atom and benzyl ether linkage. The iodine atom enhances electrophilicity at the aldehyde group while contributing to heavy atom effects in spectroscopic characterization .

Properties

IUPAC Name

3-[(2-iodophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYLNURJLIJAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers: 4-[(2-Iodobenzyl)oxy]benzaldehyde

  • Structural Difference : The iodine-substituted benzyloxy group is at the 4-position instead of the 3-position.
  • Synthesis Efficiency : Synthesized via a palladium-catalyzed cross-coupling reaction (63% yield), compared to typical alkylation routes for the 3-isomer .
  • Spectroscopic Data :
    • ¹H NMR : δ 9.90 (s, aldehyde proton) vs. δ 10.1 (typical for 3-substituted analogs).
    • ¹³C NMR : Aldehyde carbon at δ 190.9, showing minimal electronic variation between isomers .

Halogenated Derivatives: 3-Chlorobenzaldehyde

  • Electronic Effects : Chlorine (smaller, more electronegative) vs. iodine (larger, polarizable) alters aldehyde reactivity.
  • Safety Profile : 3-Chlorobenzaldehyde requires stringent handling (skin/eye irritation risks) , whereas iodine’s lower volatility may reduce inhalation hazards in the iodinated analog.

Multi-Substituted Analogs: 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)

  • Substituent Impact: Dual 4-fluorobenzyloxy groups at 3- and 4-positions enhance steric bulk, reducing reaction yields (72.8% via alkylation) compared to mono-substituted derivatives .
  • Fluorine vs. Iodine : Fluorine’s electron-withdrawing effect increases aldehyde electrophilicity, whereas iodine’s polarizability may stabilize transition states in nucleophilic additions.

Ether-Modified Derivatives: 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

  • Solubility : The methoxyethoxy chain improves polar solvent solubility vs. the lipophilic iodobenzyl group.
  • Synthetic Accessibility : Commercially available with 97% purity, suggesting simpler synthesis vs. halogenated analogs requiring cross-coupling .

Key Data Tables

Table 1: Substituent Effects on Aldehyde Reactivity

Compound Substituent Position Halogen/Group Aldehyde ¹³C NMR (δ) Synthetic Yield (%)
3-[(2-Iodobenzyl)oxy]benzaldehyde 3 Iodine ~190.9 ~60–70 (estimated)
4-[(2-Iodobenzyl)oxy]benzaldehyde 4 Iodine 190.9 63
3-Chlorobenzaldehyde 3 Chlorine ~191.5 >90
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde 3,4 Fluorine ~190.5 72.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-iodobenzyl)oxy]benzaldehyde
Reactant of Route 2
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3-[(2-iodobenzyl)oxy]benzaldehyde

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